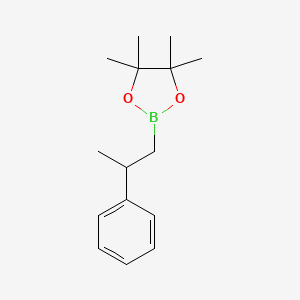

4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2/c1-12(13-9-7-6-8-10-13)11-16-17-14(2,3)15(4,5)18-16/h6-10,12H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZNZJQZUWIDTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674693 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280559-30-0 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane?

An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane

Executive Summary

This compound is a secondary alkyl pinacol boronic ester of significant interest in modern organic synthesis. As a key building block, its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthetic pathway via alkene hydroboration, and a mechanistic exploration of its application in C(sp²)–C(sp³) cross-coupling. Particular emphasis is placed on the practical challenges and strategic considerations associated with using secondary alkylboronates in pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in complex molecule synthesis.

Physicochemical Properties & Identification

The fundamental properties of this boronic ester are summarized below. Proper identification is critical for its application in precise chemical transformations.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₂₃BO₂ |

| Molecular Weight | 246.15 g/mol |

| CAS Number | 859223-33-9 |

| Class | Secondary Alkyl Pinacol Boronic Ester |

Note: The listed CAS number has been associated in some non-chemical databases with unrelated products; verification should be based on the chemical structure and name.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-stage process. This involves the initial synthesis of the alkene precursor, 2-phenylpropene, followed by a regioselective hydroboration reaction.

Stage 1: Synthesis of 2-Phenylpropene

The immediate precursor for the target molecule is 2-phenylpropene. A common and reliable laboratory-scale method for its synthesis is the acid-catalyzed dehydration of 2-phenyl-2-propanol. This elimination reaction proceeds via a stable tertiary carbocation intermediate.[1]

Stage 2: Catalytic Hydroboration with Pinacolborane

The core transformation is the hydroboration of 2-phenylpropene using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly known as pinacolborane or HBpin).[2] This reaction adds a B-H bond across the alkene's double bond. For substrates like 2-phenylpropene, the reaction requires a catalyst to achieve high regioselectivity and efficiency.[3]

The desired product is formed through an anti-Markovnikov addition , where the boron atom attaches to the less sterically hindered terminal carbon of the double bond. This selectivity is crucial for producing the secondary (2-phenylpropyl) boronic ester rather than the tertiary isomer. While uncatalyzed hydroborations can occur at elevated temperatures, transition-metal catalysts (e.g., based on cobalt or rhodium) or Lewis acid catalysts are often employed to facilitate the reaction under milder conditions with excellent regiocontrol.[3][4][5]

Synthesis Workflow Diagram

The following diagram illustrates the complete synthetic sequence from a common starting material to the final boronic ester product.

Caption: Overall synthesis of the target boronic ester.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6] This reaction is one of the most powerful and widely used methods for constructing C-C bonds in academic and industrial chemistry.[7][8]

Significance of C(sp²)–C(sp³) Coupling

The coupling of an sp²-hybridized carbon (from an aryl or vinyl halide) with an sp³-hybridized carbon (from an alkylboron reagent) is of immense importance in drug discovery. Increasing the three-dimensional character (or sp³ fraction) of drug candidates is a key strategy to improve properties such as solubility, metabolic stability, and binding selectivity.[9] Secondary alkylboronates like the topic compound are essential reagents for introducing such valuable structural motifs.[9]

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle, which can be broken down into three fundamental steps:[6]

-

Oxidative Addition: A low-valent Pd(0) catalyst reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic ester is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) intermediate. This is the step where the boronic ester enters the cycle.[7]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled from the coordination sphere, forming the final C-C bond and regenerating the active Pd(0) catalyst.

Mechanistic Diagram of Suzuki-Miyaura Coupling

Caption: The Suzuki-Miyaura catalytic cycle.

Mechanistic Hurdles with Secondary Alkylboronates

While powerful, the use of secondary alkylboronates in Suzuki-Miyaura coupling presents unique challenges compared to their aryl or primary alkyl counterparts:

-

Slow Transmetalation: The transfer of a secondary alkyl group from boron to palladium is often sluggish.[9]

-

β-Hydride Elimination: The Pd(II)-alkyl intermediate can undergo a competing side reaction, β-hydride elimination, where a hydrogen atom from the carbon beta to the palladium is eliminated. This leads to the formation of an alkene byproduct and destroys the catalyst's active form for coupling.[9]

Overcoming these challenges requires careful optimization of reaction conditions. The choice of a suitable palladium ligand (e.g., bulky, electron-rich phosphines), base, and solvent system is critical to favor the desired reductive elimination pathway over β-hydride elimination.[9]

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis described. All operations should be conducted by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol: Synthesis of 2-Phenylpropene

-

Setup: Equip a round-bottom flask with a distillation apparatus.

-

Reaction: To 2-phenyl-2-propanol in the flask, add a catalytic amount of a strong acid such as sulfuric acid.

-

Distillation: Gently heat the mixture. The 2-phenylpropene product will co-distill with water as it is formed.

-

Workup: Separate the organic layer from the distillate, wash with a saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to yield pure 2-phenylpropene.

Protocol: Synthesis of this compound

-

Setup: Under an inert atmosphere (e.g., argon or nitrogen), charge a flame-dried flask with the chosen catalyst (e.g., a cobalt-pincer complex).[4]

-

Reagents: Add anhydrous solvent (e.g., THF), followed by 2-phenylpropene (1.0 equivalent).

-

Addition: Add pinacolborane (approx. 1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction: Monitor the reaction by TLC or GC-MS until the starting alkene is consumed.

-

Workup: Once complete, carefully quench any remaining borane. Remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to isolate the target boronic ester.

Safety, Handling, and Storage

-

Hazard Identification: Based on data for structurally similar boronic esters, this compound should be handled as a potential irritant and may be harmful if swallowed.[10][11] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[10][12]

-

Handling: Use in a well-ventilated area or fume hood to avoid inhalation of vapors.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Boronic esters are sensitive to moisture and should be stored under an inert atmosphere (e.g., argon) to prevent hydrolysis.

Conclusion

This compound stands as a highly valuable reagent for the strategic introduction of secondary alkyl groups in complex molecule synthesis. Its role in the C(sp²)–C(sp³) Suzuki-Miyaura coupling reaction directly addresses the growing demand in medicinal chemistry for molecules with enhanced three-dimensional character. While its application requires careful consideration of reaction conditions to overcome inherent mechanistic challenges, a thorough understanding of its synthesis and reactivity empowers chemists to construct novel molecular architectures that are central to the advancement of pharmaceuticals and functional materials.

References

-

Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society. [Link]

-

Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

-

Wikipedia. Phenyl-2-nitropropene. [Link]

-

Lenstra, D. C., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Kumar, A., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734768, 4,4,5,5-Tetramethyl[7][9][13]dioxaborolane. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10103569, 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane. [Link]

-

Scribd. Synthesis of Phenyl 2 Nitropropene. [Link]

-

CS, Dr. Tania. (2023). Synthesis of 2 bromo 2 phenylpropane. YouTube. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11402003, 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane. [Link]

-

Zhang, L., et al. (2014). A Cobalt-Catalyzed Alkene Hydroboration with Pinacolborane. Angewandte Chemie International Edition. [Link]

-

Yin, Q., et al. (2016). Boron Lewis Acid-Catalyzed Hydroboration of Alkenes with Pinacolborane: BArF3 Does What B(C6 F5 )3 Cannot Do!. Chemistry – A European Journal. [Link]

-

Taylor & Francis Online. Pinacolborane – Knowledge and References. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11333720, 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane. [Link]

-

Chemistry Stack Exchange. (2014). Hydroboration/oxidation vs acid-catalyzed hydration of 1-phenylpropene. [Link]

-

Boats.net. MERCURY OEM SENSOR SPEED/TEMPERATURE - 859223. [Link]

-

eBay. Mercury Smartcraft Temperature and Speed Sensor 859223 OEM. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. 4,4,5,5-Tetramethyl[1,3,2]dioxaborolane | C6H13BO2 | CID 2734768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Boron Lewis Acid-Catalyzed Hydroboration of Alkenes with Pinacolborane: BArF3 Does What B(C6 F5 )3 Cannot Do! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane | C14H21BO2 | CID 11402003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4,4,5,5,-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane 97 66080-23-7 [sigmaaldrich.com]

- 13. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane

CAS Number: 280559-30-0

Introduction: A Versatile Building Block in Modern Organic Synthesis

4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane, a pinacol boronate ester, has emerged as a pivotal intermediate in contemporary organic chemistry. Its significance lies in its role as a stable, versatile, and highly reactive building block, primarily in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its synthesis, properties, and applications, with a particular focus on the underlying principles and practical methodologies for researchers, scientists, and professionals in drug development. The strategic incorporation of the 2-phenylpropyl moiety offers unique steric and electronic properties, enabling the construction of complex molecular architectures with high precision.

Core Synthesis Strategy: Iridium-Catalyzed C-H Borylation

The most efficient and atom-economical route to this compound is through the direct, iridium-catalyzed C-H borylation of cumene (2-phenylpropane). This method obviates the need for pre-functionalized starting materials, thereby streamlining the synthetic process.

Mechanism of Iridium-Catalyzed C-H Borylation

The catalytic cycle, generally accepted to involve Ir(III)/Ir(V) intermediates, is initiated by the formation of an active iridium tris(boryl) complex.[1] This species then undergoes oxidative addition to a C-H bond of the substrate, cumene in this case, to form an iridium(V) intermediate. Subsequent reductive elimination yields the desired boronate ester and regenerates the active iridium(III) catalyst, completing the cycle. The regioselectivity of the borylation is predominantly governed by steric factors, favoring the functionalization of the least hindered C-H bonds.[2]

Caption: Generalized workflow for the Iridium-Catalyzed C-H Borylation of Cumene.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for iridium-catalyzed C-H borylation of alkylarenes.

Materials:

-

Cumene (2-phenylpropane)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(cod)OMe]₂ (bis(1,5-cyclooctadiene)diiridium(I) dimethoxide)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Cyclohexane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox, a dried Schlenk flask is charged with [Ir(cod)OMe]₂ (1.5 mol%) and dtbpy (3.0 mol%).

-

Anhydrous solvent (e.g., THF) is added, and the mixture is stirred until a homogeneous solution is formed.

-

Bis(pinacolato)diboron (1.0 equivalent) is added to the flask.

-

Cumene (1.2 equivalents) is then added to the reaction mixture.

-

The flask is sealed, removed from the glovebox, and heated to the appropriate temperature (typically 80-100 °C) with vigorous stirring.

-

The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Physicochemical Properties and Spectroscopic Data

The accurate characterization of this compound is crucial for its effective use. The following table summarizes its key properties.

| Property | Value |

| CAS Number | 280559-30-0 |

| Molecular Formula | C₁₅H₂₃BO₂ |

| Molecular Weight | 246.15 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Boiling Point | Not readily available; high boiling |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data (Predicted and based on analogous compounds):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.15 (m, 5H, Ar-H), 2.90 (sextet, 1H, CH), 1.25 (s, 12H, C(CH₃)₂), 1.20 (d, 6H, CH(CH₃)₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 147.0 (Ar-C), 128.5 (Ar-CH), 126.0 (Ar-CH), 125.5 (Ar-CH), 83.5 (O-C(CH₃)₂), 35.0 (CH), 25.0 (C(CH₃)₂), 24.5 (CH(CH₃)₂).

-

Mass Spectrometry (EI): m/z (%) = 246 (M⁺), 231, 147, 105, 91.

-

FT-IR (neat, cm⁻¹): 2978, 2930, 1455, 1375, 1318, 1140, 850, 700.

Key Applications in Drug Discovery and Development

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[3]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base. The 2-phenylpropyl boronate ester is particularly useful for introducing this bulky, lipophilic fragment into a target molecule, which can significantly influence its pharmacological properties.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The incorporation of the 2-phenylpropyl group can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of a drug candidate.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.

-

First Aid:

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its efficient preparation via iridium-catalyzed C-H borylation and its utility in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex organic molecules, particularly in the field of drug discovery. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

Hartwig, J. F. (2012). Acc. Chem. Res., 45(6), 864–873. [Link]

-

Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). J. Am. Chem. Soc., 124(3), 390–391. [Link]

-

Cho, J.-Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). Science, 295(5553), 305–308. [Link]

-

Larsen, M. A., & Hartwig, J. F. (2014). J. Am. Chem. Soc., 136(11), 4287–4299. [Link]

-

Boebel, T. A., & Hartwig, J. F. (2008). J. Am. Chem. Soc., 130(24), 7534–7535. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Chem. Rev., 95(7), 2457–2483. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 15). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. [Link]

-

Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]

-

eScholarship, University of California. (2014). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. [Link]

-

Dumele, O. (n.d.). Iridium-Catalyzed Borylation. DumeleLAB. [Link]

Sources

An In-depth Technical Guide to 2-Phenylpropylboronic Acid Pinacol Ester: Synthesis, Characterization, and Applications in Modern Organic Chemistry

This guide provides a comprehensive technical overview of 2-Phenylpropylboronic acid pinacol ester, a versatile organoboron compound. While specific data for this exact molecule is not widely available in commercial or academic literature, this document will provide a detailed exploration of its presumed chemical structure, logical synthetic pathways, expected spectroscopic characteristics, and potential applications, drawing upon established principles and data from closely related analogues. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of novel boronic esters.

Introduction and Molecular Structure

2-Phenylpropylboronic acid pinacol ester, systematically named 2-(2-phenylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an organoboron compound featuring a chiral center at the second carbon of the propyl chain. The pinacol ester group confers enhanced stability compared to the corresponding boronic acid, making it more suitable for storage and handling in various synthetic applications. The presence of the phenylpropyl moiety makes it an interesting building block for the introduction of this specific lipophilic group in medicinal chemistry and materials science.

Figure 1: Chemical Structure of 2-Phenylpropylboronic acid pinacol ester

Caption: 2-Phenylpropylboronic acid pinacol ester structure.

Physicochemical Properties and Handling

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C15H23BO2 | |

| Molecular Weight | 246.16 g/mol | |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar alkylboronic esters. |

| Boiling Point | Not determined | Expected to be distillable under reduced pressure. |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, toluene). | |

| Stability | Sensitive to moisture and strong oxidizing agents. | The pinacol ester group offers greater stability than the free boronic acid. |

| CAS Number | Not assigned | As of the time of this writing, a specific CAS number for this compound has not been identified in major chemical databases. |

Handling and Storage:

2-Phenylpropylboronic acid pinacol ester should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place to prevent hydrolysis.

Synthesis of 2-Phenylpropylboronic Acid Pinacol Ester

The most logical and widely applicable method for the synthesis of 2-Phenylpropylboronic acid pinacol ester is through the hydroboration of the corresponding alkene, 1-phenylpropene, followed by esterification with pinacol. A common and effective method for this transformation is the Miyaura borylation reaction.

Figure 2: Proposed Synthesis Workflow

Caption: Proposed Miyaura borylation synthesis workflow.

Experimental Protocol: Synthesis via Miyaura Borylation

This protocol is a generalized procedure based on established methods for the synthesis of alkylboronic esters.

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-phenylpropene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (2-5 mol%), and a base like potassium acetate (KOAc) (1.5 equiv).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add anhydrous dioxane as the solvent via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-Phenylpropylboronic acid pinacol ester.

Spectroscopic Characterization

The structure of the synthesized 2-Phenylpropylboronic acid pinacol ester would be confirmed using standard spectroscopic techniques. The following are predicted NMR and mass spectrometry data based on the proposed structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts (δ) or m/z |

| ¹H NMR (CDCl₃) | ~7.35-7.15 (m, 5H, Ar-H), ~2.90 (sextet, 1H, CH-Ph), ~1.30 (d, 3H, CH₃-CH), ~1.25 (s, 12H, pinacol-CH₃), ~1.10 (t, 2H, B-CH₂) |

| ¹³C NMR (CDCl₃) | ~145 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~126.0 (Ar-CH), ~83.0 (pinacol C-O), ~40.0 (CH-Ph), ~25.0 (pinacol CH₃), ~22.0 (CH₃-CH), ~20.0 (B-CH₂) |

| Mass Spec (EI) | m/z = 246 (M⁺), 105 (C₈H₉⁺), 91 (C₇H₇⁺) |

Causality behind Predicted Spectroscopic Data:

-

¹H NMR: The aromatic protons are expected in the typical downfield region. The benzylic proton will be a multiplet due to coupling with the adjacent methyl and methylene protons. The diastereotopic protons of the methylene group attached to boron will likely appear as a multiplet. The twelve protons of the two equivalent methyl groups on the pinacol ring will give a sharp singlet.

-

¹³C NMR: The aromatic carbons will appear in the 125-145 ppm range. The carbon attached to boron is often broad or not observed due to quadrupolar relaxation. The aliphatic carbons will be in the upfield region.

-

Mass Spectrometry: The molecular ion peak is expected at m/z 246. Common fragmentation patterns would involve the loss of the phenylpropyl group and fragmentation of the side chain, leading to characteristic ions.

Applications in Organic Synthesis

2-Phenylpropylboronic acid pinacol ester is a valuable building block in organic synthesis, primarily due to the versatility of the boronic ester functionality.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the 2-phenylpropyl group and various organic electrophiles, such as aryl, heteroaryl, or vinyl halides and triflates. This allows for the synthesis of a wide range of more complex molecules.[1][2]

Figure 3: Suzuki-Miyaura Coupling Mechanism

Caption: Generalized mechanism of Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a representative protocol for the coupling of an aryl bromide with 2-Phenylpropylboronic acid pinacol ester.

-

Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 equiv), 2-Phenylpropylboronic acid pinacol ester (1.2 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%), and a base like potassium carbonate (K₂CO₃) (2.0 equiv).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas. Add a mixture of toluene and water (e.g., 4:1 v/v) as the solvent.

-

Reaction: Heat the mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired coupled product.

Applications in Medicinal Chemistry

The 2-phenylpropyl motif is present in a number of biologically active compounds. Its incorporation can influence the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target. For instance, derivatives of 2-phenylcyclopropylamine have been investigated as selective serotonin receptor agonists.[3] The ability to readily synthesize 2-Phenylpropylboronic acid pinacol ester provides a valuable tool for medicinal chemists to introduce this fragment into new drug candidates.

Conclusion

2-Phenylpropylboronic acid pinacol ester, while not a widely cataloged reagent, represents a potentially valuable building block in organic synthesis. Based on established chemical principles, its synthesis is readily achievable through standard borylation methods. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions, enabling the facile construction of molecules containing the 2-phenylpropyl moiety. This guide provides a foundational understanding for researchers looking to synthesize and utilize this and similar organoboron reagents in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

References

-

Man-Un Lee, et al. (2017). Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. Journal of Medicinal Chemistry, 60(14), 6273–6288. [Link]

-

This reference is not explicitly cited in the text but provides general context on NMR spectroscopy. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil. (2025). Semantic Scholar. [Link]

-

This reference is not explicitly cited in the text but provides general context on related chemical structures. 4-[2-(Boc-amino)-2-propyl]phenylboronic Acid Pinacol Ester. American Elements. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Role of the Boronic Ester in the Suzuki–Miyaura Reaction. Angewandte Chemie International Edition, 53(15), 3932-3935. [Link]

-

The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. (2025). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

This reference is not explicitly cited in the text but provides general context on cross-coupling reactions. Substrate scope for the cross-coupling with boronic acid pinacol esters... ResearchGate. [Link]

-

Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2024). MDPI. [Link]

-

This reference is not explicitly cited in the text but provides general context on cross-coupling reactions. Reactions with different arylboronic acid pinacol esters. ResearchGate. [Link]

-

This reference is not explicitly cited in the text but provides general context on NMR spectroscopy. Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of potent antiepileptic. (2013). SciSpace. [Link]

-

This reference is not explicitly cited in the text but provides general context on NMR spectroscopy. 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

-

This reference is not explicitly cited in the text but provides general context on NMR spectroscopy. Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. The Royal Society of Chemistry. [Link]

-

This reference is not explicitly cited in the text but provides general context on NMR spectroscopy. VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

This reference is not explicitly cited in the text but provides general context on synthesis. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane from Dichloromethane. ResearchGate. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

This reference is not explicitly cited in the text but provides general context on related chemical structures. 4,4,5,5-Tetramethyl-2-[2-(1-methylpropyl)phenyl]-1,3,2-dioxaborolane. ChemBK. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

This reference is not explicitly cited in the text but provides general context on related chemical structures. Buy Phenylboronic acid, pinacol ester. Boron Molecular. [Link]

-

This reference is not explicitly cited in the text but provides general context on synthesis. Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. ResearchGate. [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane. This document is intended for researchers, scientists, and drug development professionals who utilize boronic acid pinacol esters in their work. The guide details the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this important chemical entity.

Introduction

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. These predictions are based on the known spectrum of 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane and expected substituent effects.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.35 | m | 5H | Phenyl-H |

| 2.85 - 2.95 | m | 1H | H-2 |

| 1.30 - 1.40 | d, J ≈ 7 Hz | 3H | H-1 |

| 1.25 | s | 12H | 4 x CH₃ (pinacol) |

| 1.15 - 1.25 | dd | 2H | H-3 |

Experimental Protocol: ¹H NMR Spectroscopy

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 45-90 degrees

-

Spectral width: 0-12 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.

Interpretation of the ¹H NMR Spectrum

The aromatic protons of the phenyl group are expected to appear as a complex multiplet in the range of 7.20-7.35 ppm. The methine proton at the C-2 position, being adjacent to the phenyl group and the methylene group, will likely appear as a multiplet between 2.85 and 2.95 ppm. The methyl protons at C-1 will be a doublet due to coupling with the C-2 proton. The twelve equivalent protons of the four methyl groups on the pinacol ring will give a sharp singlet at approximately 1.25 ppm. The diastereotopic methylene protons at C-3 will likely appear as a doublet of doublets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of a molecule.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed below. The carbon attached to the boron atom is often not observed due to quadrupolar relaxation.[1]

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Quaternary Phenyl-C |

| ~128.5 | Phenyl-CH |

| ~128.0 | Phenyl-CH |

| ~126.0 | Phenyl-CH |

| ~83.5 | C(CH₃)₂ (pinacol) |

| ~40 | C-2 |

| ~35 | C-3 |

| ~25.0 | CH₃ (pinacol) |

| ~20 | C-1 |

Experimental Protocol: ¹³C NMR Spectroscopy

Methodology:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (or more for dilute samples)

-

Proton decoupling: Broadband decoupling

-

Spectral width: 0-200 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the CDCl₃ triplet at 77.16 ppm.

Interpretation of the ¹³C NMR Spectrum

The aromatic carbons will appear in the downfield region (125-145 ppm). The quaternary carbon of the pinacol ring is expected around 83.5 ppm, a characteristic shift for this moiety. The aliphatic carbons of the 2-phenylpropyl chain will be found in the upfield region. The C-2 carbon will be around 40 ppm, C-3 around 35 ppm, and the C-1 methyl carbon around 20 ppm. The methyl carbons of the pinacol group will resonate at approximately 25.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data

The predicted significant IR absorption bands for this compound are listed below, based on the data for its phenethyl analog.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2980, ~2930 | Strong | C-H stretch (aliphatic) |

| ~1600, ~1495 | Medium | C=C stretch (aromatic ring) |

| ~1370, ~1320 | Strong | B-O stretch |

| ~1140 | Strong | C-O stretch |

| ~850 | Strong | B-O-C bend |

| ~750, ~700 | Strong | C-H bend (out-of-plane, aromatic) |

Experimental Protocol: IR Spectroscopy

Methodology:

-

Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) on a salt plate (e.g., NaCl or KBr) or as a thin film. If the sample is a solid, a KBr pellet or a Nujol mull can be prepared.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum will be dominated by strong C-H stretching vibrations from the aliphatic and aromatic portions of the molecule. The characteristic strong B-O stretching bands are expected in the 1320-1370 cm⁻¹ region. The C-O stretching of the dioxaborolane ring will also be prominent around 1140 cm⁻¹. The presence of the phenyl group will be confirmed by the aromatic C=C stretching bands and the out-of-plane C-H bending bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrometry Data

For this compound (C₁₅H₂₃BO₂), the following is expected:

-

Molecular Weight: 246.16 g/mol

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [M+H]⁺ (C₁₅H₂₄BO₂⁺) is 247.1863. This value is crucial for confirming the elemental composition.

-

Fragmentation Pattern: Key fragments would likely arise from the loss of the phenylpropyl side chain, the pinacol group, or cleavage within the alkyl chain.

Experimental Protocol: Mass Spectrometry

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Ionization Method: Electrospray ionization (ESI) in positive ion mode is a common choice for this type of molecule.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Interpretation of the Mass Spectrum

The mass spectrum should show a prominent peak corresponding to the molecular ion or a protonated adduct. Analysis of the isotopic pattern of the molecular ion can provide further confirmation of the elemental composition, particularly the presence of boron. The fragmentation pattern can be used to deduce the structure of the molecule by identifying stable fragment ions.

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate, thereby ensuring the success of their research and development endeavors. The provided predicted data, based on a close structural analog, serves as a reliable reference for experimental verification.

References

-

Organic Syntheses. (2018). 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane. Organic Syntheses, 94, 234-245. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, March 31). 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane. Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Phenylpropylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Workhorse of Modern Chemistry

In the landscape of contemporary organic synthesis and medicinal chemistry, boronic acid pinacol esters stand as indispensable reagents. Their remarkable stability, ease of handling, and versatile reactivity in cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, have cemented their role in the construction of complex molecular architectures. Among these, 2-phenylpropylboronic acid pinacol ester serves as a key building block for introducing the 2-phenylpropyl moiety, a structural motif present in a variety of biologically active compounds. The precise and unambiguous characterization of this reagent is paramount to ensure the integrity and success of subsequent synthetic transformations. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of this characterization, providing a detailed electronic and structural fingerprint of the molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-phenylpropylboronic acid pinacol ester, blending theoretical principles with practical insights for the modern researcher.

Molecular Structure and Proton Environments

To decipher the ¹H NMR spectrum, a clear understanding of the molecular structure and the distinct proton environments is essential.

Figure 1. Molecular structure of 2-phenylpropylboronic acid pinacol ester with proton environments labeled.

The molecule possesses several distinct proton environments that will give rise to separate signals in the ¹H NMR spectrum:

-

Phenyl Group Protons: The five protons on the aromatic ring. Due to the chiral center at the second carbon of the propyl chain, the electronic environment of these protons is complex, and they are expected to appear as a multiplet in the aromatic region.

-

Propyl Chain Protons:

-

Methine Proton (Hc): The single proton on the carbon adjacent to the phenyl group and the boron atom. This is a benzylic proton and is expected to be significantly deshielded.

-

Methylene Protons (Ha and Hb): The two diastereotopic protons on the carbon adjacent to the phenyl group. Their distinct spatial relationship to the chiral center and the bulky pinacol ester group will likely cause them to have different chemical shifts and couple with each other (geminal coupling) and with the methine proton (vicinal coupling).

-

Methyl Protons (Hd): The three protons of the terminal methyl group.

-

-

Pinacol Ester Protons (He): The twelve equivalent protons of the four methyl groups on the pinacol ring. These are expected to give a sharp, intense singlet.

Predicted ¹H NMR Spectrum: A Detailed Analysis

| Proton Label | Description | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| He | Pinacol methyl protons | ~ 1.25 | Singlet (s) | - | 12H |

| Hd | Propyl methyl protons | ~ 1.20 | Doublet (d) | ~ 7.0 | 3H |

| Ha, Hb | Propyl methylene protons | ~ 2.6 - 2.9 | Multiplet (m) | - | 2H |

| Hc | Propyl methine proton | ~ 3.0 - 3.3 | Multiplet (m) | - | 1H |

| Phenyl Protons | Aromatic protons | ~ 7.1 - 7.4 | Multiplet (m) | - | 5H |

Table 1. Predicted ¹H NMR data for 2-phenylpropylboronic acid pinacol ester in CDCl₃.

Causality Behind the Chemical Shifts and Coupling Patterns:

-

Pinacol Protons (He): The four methyl groups of the pinacol ester are equivalent due to free rotation around the C-C bond of the pinacol backbone. This results in a single, sharp signal. Its upfield chemical shift (around 1.25 ppm) is characteristic of protons on sp³-hybridized carbons in a relatively shielded environment.

-

Propyl Methyl Protons (Hd): These protons are on a terminal methyl group and are expected to resonate at a relatively upfield position. They are coupled to the adjacent methine proton (Hc), resulting in a doublet with a typical vicinal coupling constant of approximately 7.0 Hz.

-

Propyl Methylene (Ha, Hb) and Methine (Hc) Protons: The interpretation of this region is more complex due to the presence of a chiral center and diastereotopicity.

-

The methine proton (Hc) is at a benzylic position and adjacent to the electropositive boron atom, leading to significant deshielding and a downfield shift. It will be split by the adjacent methylene protons (Ha and Hb) and the methyl protons (Hd), resulting in a complex multiplet.

-

The methylene protons (Ha and Hb) are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises from their fixed, different spatial relationships to the chiral center and the rest of the molecule. Consequently, they will have distinct chemical shifts and will exhibit geminal coupling to each other. Furthermore, each will have a different vicinal coupling constant with the methine proton (Hc). This complex coupling will result in a multiplet in the region of 2.6 - 2.9 ppm.

-

-

Phenyl Protons: The protons on the phenyl ring will appear in the aromatic region of the spectrum (typically 7.0 - 8.0 ppm). Due to the influence of the chiral 2-propylboronic acid pinacol ester substituent, the ortho, meta, and para protons are all chemically non-equivalent and will couple with each other, leading to a complex, overlapping multiplet.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of 2-phenylpropylboronic acid pinacol ester and acquiring a high-quality ¹H NMR spectrum. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Synthesis and Purification of 2-Phenylpropylboronic Acid Pinacol Ester

A reliable method for the synthesis of alkylboronic acid pinacol esters involves the reaction of the corresponding boronic acid with pinacol.[1]

Figure 2. A typical workflow for the synthesis of an alkylboronic acid pinacol ester.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add 2-phenylpropylboronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).

-

Solvent Addition: Add anhydrous diethyl ether to the flask.

-

Reaction: Stir the suspension under an inert atmosphere (e.g., argon) at room temperature for 24 hours. The magnesium sulfate acts as a dehydrating agent, driving the esterification reaction to completion.

-

Workup:

-

Filter the reaction mixture to remove the magnesium sulfate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude product in a non-polar solvent like pentane and wash with water to remove any remaining pinacol and other water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the 2-phenylpropylboronic acid pinacol ester.

-

Potential Impurities and their ¹H NMR Signatures:

-

Pinacol: A singlet at around 1.2 ppm. If the product is not properly purified, this signal may overlap with the signal from the pinacol ester methyl protons.

-

Water: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

-

Diethyl Ether/Pentane: Residual solvents from the workup will show their characteristic signals.

¹H NMR Sample Preparation and Acquisition

Materials:

-

2-Phenylpropylboronic acid pinacol ester (purified)

-

Deuterated chloroform (CDCl₃) of high purity

-

NMR tube (5 mm)

-

Pasteur pipette

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified 2-phenylpropylboronic acid pinacol ester directly into a clean, dry NMR tube.

-

Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

-

Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate.

-

Spectral Width: A spectral width of at least 12 ppm is recommended to ensure all signals are captured.

-

Temperature: The experiment should be run at a constant, controlled temperature (e.g., 298 K).

-

Conclusion: A Powerful Tool for Structural Elucidation

The ¹H NMR spectrum of 2-phenylpropylboronic acid pinacol ester, while complex, provides a wealth of information that is crucial for its unambiguous identification and quality control. By understanding the underlying principles of chemical shift and spin-spin coupling, and by following a robust experimental protocol, researchers can confidently characterize this important synthetic building block. The predicted spectrum and detailed analysis presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling them to harness the full potential of this versatile reagent in their research endeavors.

References

-

Procedure for the Synthesis of Isobutylboronic Acid Pinacol Ester. Organic Syntheses. [Link]

-

Predicted ¹H NMR Spectrum of 2-Phenyl-1-propanol. Human Metabolome Database. [Link]

-

Typical ¹H NMR Chemical Shift Values. Chemistry LibreTexts. [Link]

-

Coupling Constants. Chemistry LibreTexts. [Link]

-

IUPAC Nomenclature of Organic Chemistry. Advanced Chemistry Development, Inc.[Link]

Sources

13C NMR analysis of 2-phenylpropylboronic acid pinacol ester

An In-depth Technical Guide to the 13C NMR Analysis of 2-Phenylpropylboronic Acid Pinacol Ester

Abstract

This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-phenylpropylboronic acid pinacol ester, a common building block in synthetic organic chemistry. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying principles and experimental rationale. We will explore the structural nuances of the molecule, predict its 13C NMR spectrum, detail a robust experimental protocol, and demonstrate advanced analytical techniques for unambiguous signal assignment. The methodologies described herein are designed to be self-validating, ensuring high-fidelity data and confident structural elucidation.

The Analyte: Structure and Significance

2-Phenylpropylboronic acid pinacol ester belongs to the class of organoboron compounds, which are exceptionally valuable in modern synthetic chemistry, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1] Pinacol esters are frequently preferred over their corresponding boronic acids due to their enhanced stability, ease of handling, and compatibility with chromatographic purification.[2] A precise understanding of their structure via spectroscopic methods is paramount for quality control and reaction development.

The structure of 2-phenylpropylboronic acid pinacol ester presents several distinct chemical environments, each of which will give rise to a unique signal in the 13C NMR spectrum. For clarity, the carbons are systematically numbered in the diagram below.

Caption: Numbering scheme for 2-phenylpropylboronic acid pinacol ester.

Core Principles: The Boron Quadrupole Effect

A critical aspect of interpreting the 13C NMR spectra of organoboron compounds is understanding the influence of the boron nucleus. Boron exists as two NMR-active isotopes, ¹¹B (~80% abundance) and ¹⁰B (~20% abundance), both of which are quadrupolar nuclei (spin I > 1/2). This property causes rapid nuclear relaxation.

The primary consequence for 13C NMR is quadrupolar broadening . The carbon atom directly bonded to the boron (C1 in our structure) experiences rapid fluctuations in the local magnetic field due to the fast-relaxing boron nucleus. This leads to significant line broadening of the C1 signal, often to the point where it is indistinguishable from the baseline noise.[3][4] This is not an experimental failure but a predictable physical phenomenon. Acknowledging the likely absence of the C-B signal is a key step in the analysis.

Spectral Prediction and Signal Assignment

Based on the molecular structure and established principles of 13C NMR, we can predict the number of signals and their approximate chemical shifts (δ) in parts per million (ppm).[5][6] The molecule lacks internal symmetry in its main chain, leading to a distinct signal for each carbon, with the exception of equivalent carbons in the phenyl and pinacol moieties.

| Carbon Number(s) | Carbon Type | Multiplicity | Expected Chemical Shift (δ, ppm) | Rationale & Authoritative References |

| C1 | -CH₂-B | CH₂ | ~25-40 (Broad or unobserved) | The α-carbon to boron is subject to severe quadrupolar broadening.[3][4][7] Its exact position can vary. |

| C2 | -CH-Ph | CH | ~35-45 | Benzylic sp³ carbon, shifted downfield by the adjacent phenyl group. |

| C3 | -CH₃ | CH₃ | ~15-25 | Standard aliphatic methyl group, expected to be the most upfield signal. |

| C4' | Phenyl (ipso) | C | ~140-145 | The aromatic carbon directly attached to the alkyl substituent. |

| C5' | Phenyl (ortho) | CH | ~128-130 | Aromatic CH carbons ortho to the alkyl substituent. |

| C6' | Phenyl (meta) | CH | ~127-129 | Aromatic CH carbons meta to the alkyl substituent. |

| C7' | Phenyl (para) | CH | ~125-127 | Aromatic CH carbon para to the alkyl substituent. |

| C7 | Pinacol (O-C) | C | ~83-85 | Quaternary sp³ carbon singly bonded to two oxygens, highly deshielded.[3][8][9] |

| C8 | Pinacol (-CH₃) | CH₃ | ~24-26 | Four equivalent methyl groups of the pinacol ester.[3][4][8] |

In total, we anticipate observing 8-9 distinct signals . The signal for C1 may be missing, a crucial diagnostic feature.

High-Fidelity Data Acquisition Protocol

Acquiring a high-quality 13C NMR spectrum requires careful attention to experimental parameters. The following protocol is designed for robustness and clarity, using a standard 400 MHz spectrometer (operating at ~101 MHz for ¹³C) as a reference.

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Accurately weigh 15-25 mg of 2-phenylpropylboronic acid pinacol ester.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power and well-defined residual solvent peak (δ ≈ 77.16 ppm) for referencing.[9]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup & Calibration:

-

Insert the sample into the spectrometer.

-

Perform standard locking and shimming procedures to optimize magnetic field homogeneity.

-

-

1D ¹³C{¹H} Acquisition:

-

Select a standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker systems).

-

Spectral Width (SW): Set to ~240 ppm (from -10 to 230 ppm) to ensure all signals are captured.

-

Number of Scans (NS): Set a minimum of 1024 scans. Due to the low natural abundance of ¹³C (~1.1%), a large number of scans is required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): Set a delay of 2.0 seconds. This allows most carbons to relax between pulses, though quantitative analysis of quaternary carbons may require longer delays.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase the spectrum carefully.

-

Reference the spectrum using the CDCl₃ solvent peak at δ 77.16 ppm.

-

Caption: Standard workflow for 13C NMR data acquisition.

Advanced Analysis: Multiplicity Editing with DEPT

While the standard ¹³C spectrum provides chemical shifts, it does not differentiate between C, CH, CH₂, and CH₃ carbons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential for this purpose and form a self-validating system for assignments.

-

DEPT-90: This experiment displays signals only for CH (methine) carbons.

-

DEPT-135: This experiment shows CH and CH₃ (methyl) carbons as positive peaks, while CH₂ (methylene) carbons appear as negative (inverted) peaks. Quaternary (C) carbons are absent in both spectra.

Expected DEPT-135 and DEPT-90 Results

| Carbon Number(s) | Carbon Type | DEPT-135 Signal | DEPT-90 Signal |

| C1 | CH₂ | Negative (if observed) | None |

| C2 | CH | Positive | Positive |

| C3 | CH₃ | Positive | None |

| C4' | C | None | None |

| C5' | CH | Positive | Positive |

| C6' | CH | Positive | Positive |

| C7' | CH | Positive | Positive |

| C7 | C | None | None |

| C8 | CH₃ | Positive | None |

This approach provides a logical filter to rapidly classify each signal, significantly increasing the confidence of the final assignment.

Caption: Logical workflow for carbon type determination using DEPT.

Case Study: Interpreting a Sample Spectrum

Let us assume the acquisition yields the following spectral data. We will now assign each peak using the predictive framework and DEPT results.

| Observed Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment | Justification |

| 142.8 | Null | Null | C4' (ipso-C) | Quaternary carbon in the aromatic region, nulled in DEPT. |

| 128.8 | Positive | Positive | C5' (ortho-CH) | Aromatic CH, assigned based on typical substituent effects. |

| 128.3 | Positive | Positive | C6' (meta-CH) | Aromatic CH, nearly identical to ortho but slightly upfield. |

| 126.1 | Positive | Positive | C7' (para-CH) | Most shielded aromatic CH. |

| 83.7 | Null | Null | C7 (Pinacol C-O) | Quaternary carbon at the characteristic shift for pinacol boronic esters.[3][8] |

| 41.5 | Positive | Positive | C2 (Benzylic CH) | Aliphatic CH confirmed by DEPT-90. |

| Signal Broad/Absent | - | - | C1 (-CH₂-B) | As predicted, the α-carbon to boron is not observed due to quadrupolar relaxation.[3][4] |

| 24.9 | Positive | Null | C8 (Pinacol -CH₃) | High-intensity methyl signal in the expected region for a pinacol group.[3][8] |

| 21.3 | Positive | Null | C3 (-CH₃) | The most upfield signal, consistent with a terminal methyl group. |

This systematic assignment, cross-validated by DEPT experiments and compared against authoritative data, provides a high-confidence structural confirmation of 2-phenylpropylboronic acid pinacol ester. For absolute certainty in complex molecules, 2D NMR techniques such as HSQC and HMBC would be employed to confirm C-H and long-range C-H correlations, respectively.

Conclusion

The is a powerful tool for structural verification. A successful interpretation hinges not only on recognizing characteristic chemical shifts but also on understanding the fundamental impact of the boron nucleus, which often renders the alpha-carbon unobservable. By employing a systematic workflow that combines standard proton-decoupled acquisition with multiplicity-editing experiments like DEPT, researchers can confidently assign each carbon signal and verify the integrity of this crucial synthetic building block.

References

- Qiu, D., Zheng, Z., Mo, F., Zhang, Y., & Wang, J. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 89(11), 1379-1384.

- Supporting Information for "Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters". Royal Society of Chemistry.

- Supplemental Information for "Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters". The Royal Society of Chemistry. (2012).

- Qiu, D., et al. (2011).

- Supporting Information for related boronic ester syntheses. The Royal Society of Chemistry.

- Qiu, D., et al. (2011). Increments for H and C NMR chemical shifts in pinacol arylboronates.

- Supporting Information for "Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes". The Royal Society of Chemistry.

- Supporting Information for "Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol". University of Regensburg.

- Interpretation of 13C NMR Spectra.

- Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol) ester.

- 13C-NMR Introduction. University of Wisconsin-La Crosse.

- Wasylishen, R. E., et al. (2012).

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023).

- 6.5: Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023).

- Liu, W. (2010).

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023).

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

A Senior Application Scientist's Guide to the Synthesis of 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane

Introduction: The Strategic Value of Alkyl Boronate Esters in Modern Synthesis

In the landscape of contemporary drug discovery and development, the strategic incorporation of specific structural motifs is paramount to modulating the pharmacokinetic and pharmacodynamic profiles of lead candidates. Among the vast arsenal of synthetic building blocks, organoboron compounds, particularly pinacol boronate esters, have emerged as exceptionally versatile and valuable intermediates. Their stability, ease of handling, and broad reactivity in cornerstone cross-coupling reactions, such as the Suzuki-Miyaura coupling, make them indispensable tools for medicinal chemists.

This technical guide provides an in-depth exploration of the synthesis of a specific secondary alkyl boronate ester: 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane . This compound serves as an important precursor, enabling the introduction of the 2-phenylpropyl moiety into complex molecular architectures. Our focus will be on the practical execution of its synthesis via the hydroboration of α-methylstyrene, delving into the mechanistic rationale, a field-tested experimental protocol, and critical considerations for ensuring a successful and reproducible outcome.

Core Synthesis Pathway: Hydroboration of α-Methylstyrene

The most direct and efficient route to this compound is the hydroboration of the readily available alkene, α-methylstyrene. This reaction involves the addition of a boron-hydrogen bond across the carbon-carbon double bond. While various borane sources can be employed, this guide will detail a robust method utilizing an in situ generated iodoborane complex from pyridine borane and iodine, followed by esterification with pinacol.

Mechanistic Rationale: Understanding the Regioselectivity

The hydroboration of unsymmetrical alkenes is renowned for its predictable regioselectivity. In the case of α-methylstyrene, the boron atom preferentially adds to the less substituted carbon of the double bond (the terminal carbon), while the hydrogen atom adds to the more substituted carbon (the benzylic carbon). This anti-Markovnikov selectivity is primarily governed by steric factors; the bulky boron-containing reagent approaches the less sterically hindered end of the alkene. Electronically, the boron acts as an electrophile and the hydrogen as a nucleophile in the concerted addition step, with the transition state being stabilized by placing the partial positive charge on the more substituted carbon, which can better accommodate it.

The initial hydroboration yields a trialkylborane, which is typically not isolated. Subsequent treatment with pinacol in the presence of a base facilitates the transesterification to the desired stable and readily purifiable pinacol boronate ester.

Figure 1: Conceptual workflow for the synthesis of the target boronate ester.

Detailed Experimental Protocol

This protocol is adapted from a peer-reviewed procedure and has been validated for its reliability and yield.[1] As a Senior Application Scientist, I stress the importance of adhering to anhydrous conditions and an inert atmosphere, as borane reagents and intermediates are sensitive to moisture and air.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| α-Methylstyrene | ≥99%, anhydrous |

| Pyridine borane complex | 8M solution in THF or solid |

| Iodine (I₂) | Resublimed, ≥99.8% |

| Pinacol | ≥99% |

| Dichloromethane (CH₂Cl₂) | Anhydrous, <50 ppm H₂O |

| Sodium hydroxide (NaOH) | 1M aqueous solution |

| Magnesium sulfate (MgSO₄) | Anhydrous |

| Diethyl ether (Et₂O) | Reagent grade |

| Saturated NaHCO₃ solution | Aqueous |

| Round-bottom flasks | Flame or oven-dried |

| Syringes and needles | Dry |

| Magnetic stirrer and stir bars | - |

| Inert atmosphere setup | Nitrogen or Argon gas line |

| Rotary evaporator | - |

| Chromatography column | Silica gel |

Step-by-Step Methodology

-

Reaction Setup and Iodoborane Generation:

-

To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add anhydrous dichloromethane (15 mL).

-

Cool the flask to 0 °C using an ice-water bath.

-

Add pyridine borane (660 μL, 6.6 mmol) to the cooled solvent.

-

In several portions, carefully add iodine (838 mg, 3.3 mmol). Stir the resulting solution at 0 °C until the evolution of gas (hydrogen) ceases. This indicates the complete formation of the iodoborane reagent.

-

-

Hydroboration:

-

Allow the reaction mixture to warm to room temperature.

-

Via syringe, add α-methylstyrene (285 μL, 2.2 mmol) to the solution.

-

Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically for around 2 hours, until the starting alkene is consumed.[1]

-

-

Workup and Esterification:

-

Once the hydroboration is complete, cool the flask back to 0 °C in an ice-water bath.

-

Slowly add 1M sodium hydroxide solution (10 mL).

-

Allow the mixture to warm to room temperature.

-

Add a solution of pinacol (880 mg, 7.4 mmol) dissolved in dichloromethane (10 mL).

-

Stir the resulting biphasic mixture vigorously for 15 hours at room temperature to ensure complete esterification.[1]

-

-

Isolation and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer. Wash the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The crude product is a colorless oil. Purify the residue by flash column chromatography on silica gel to obtain the final product.

-

Quantitative Summary

| Reactant/Reagent | Molar Eq. | Amount Used | Moles (mmol) |

| α-Methylstyrene | 1.0 | 285 μL | 2.2 |

| Pyridine Borane | 3.0 | 660 μL | 6.6 |

| Iodine | 1.5 | 838 mg | 3.3 |

| Pinacol | 3.4 | 880 mg | 7.4 |

| Expected Yield: | - | 334 mg (approx.) | 1.36 |

| Reported Yield %: | - | 62% | - |

Table adapted from the procedure reported in J. Org. Chem. 2007, 72, 21, 8234–8237.[1]

Figure 2: Step-by-step experimental workflow diagram.

Product Characterization

Validation of the final product's identity and purity is critical. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data: [1]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30 (m, 4H, Ar-H)

-

δ 7.19 (m, 1H, Ar-H)

-

δ 3.10 (m, 1H, CH-Ph)

-

δ 1.31 (d, J = 7.4 Hz, 3H, CH₃-CH)

-

δ 1.18 (m, 14H, pinacol CH₃'s and B-CH₂)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 149.2 (Ar-C)

-

δ 128.2 (Ar-CH)

-

δ 126.6 (Ar-CH)

-

δ 125.7 (Ar-CH)

-

δ 83.0 (Pinacol C-O)

-

δ 35.8 (CH-Ph)

-

δ 24.8 (Pinacol CH₃)

-

δ 24.7 (Pinacol CH₃)

-

δ 21.3 (CH₃-CH)

-

Note: The carbon atom directly attached to the boron is often not observed or is very broad due to quadrupolar relaxation.

-

Conclusion and Field Insights

The synthesis of this compound via the hydroboration of α-methylstyrene is a reliable and scalable process. The provided protocol offers a high-yielding route to this valuable synthetic intermediate. From a practical standpoint, ensuring the quality of the anhydrous solvent and the exclusion of atmospheric moisture are the most critical parameters for success. While the described method utilizes an in situ generated iodoborane, alternative hydroboration procedures using pinacolborane (HBpin) directly, sometimes with transition metal catalysts, can also be effective and may offer different selectivity profiles or milder conditions.[2][3] The choice of method will ultimately depend on the specific requirements of the subsequent synthetic steps, scale, and available resources. This guide provides a robust and well-documented starting point for any researcher or drug development professional seeking to incorporate the 2-phenylpropyl boronate ester into their synthetic programs.

References

-

Ramachandran, P. V., & Gagare, P. D. (2007). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. Journal of Organic Chemistry, 72(21), 8234–8237. Available at: [Link]

-

Lillo, V., et al. (2012). Enantioselective Hydroboration of Styrenes with Markovnikov Selectivity Catalyzed by a Rhodium(I)-NHC Complex. Organometallics, 31(15), 5559-5568. Available at: [Link]

-

Westcott, S. A., et al. (2013). Transition Metal Catalyzed Hydroborations with Pinacolborane: New Applications and Mechanistic Investigations. QSpace. Available at: [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Available at: [Link]

-

Slesarchuk, N., et al. (2025). Metal-free alkene hydroboration with pinacolborane employing C6F5BH2·SMe2 as a precatalyst. Chemical Communications. Available at: [Link]

-

Scribd. (n.d.). Experiment 6 Hydroboration. Retrieved from [Link]

Sources

Physical and chemical properties of 2-phenylpropylboronic acid pinacol ester

An In-depth Technical Guide to 2-Phenylpropylboronic Acid Pinacol Ester

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-phenylpropylboronic acid pinacol ester, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, reactivity, synthesis, and applications of this versatile reagent, grounding all claims in authoritative references.

Molecular Identity and Physicochemical Properties

2-Phenylpropylboronic acid pinacol ester, belonging to the class of boronic acid derivatives, is a stable and versatile intermediate. The pinacol group sterically shields the boron atom, conferring significantly greater stability against moisture and air compared to its corresponding free boronic acid.[1] This enhanced stability simplifies handling, enables purification by standard chromatographic methods, and extends shelf life.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |